molecular formula C24H17F3Sn B14507770 Tris(3-fluorophenyl)(phenyl)stannane CAS No. 62942-28-3

Tris(3-fluorophenyl)(phenyl)stannane

Cat. No.: B14507770
CAS No.: 62942-28-3
M. Wt: 481.1 g/mol
InChI Key: GJIMTINEPFQINH-UHFFFAOYSA-N
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Description

Tris(3-fluorophenyl)(phenyl)stannane is an organotin compound featuring a central tin atom bonded to three 3-fluorophenyl groups and one phenyl group. Organotin compounds are widely used in cross-coupling reactions, catalysis, and material science due to their tunable electronic and steric profiles . The fluorinated aryl groups in this compound likely enhance its electron-withdrawing character, influencing reactivity and thermal stability compared to non-fluorinated analogs.

Properties

CAS No.

62942-28-3

Molecular Formula

C24H17F3Sn

Molecular Weight

481.1 g/mol

IUPAC Name

tris(3-fluorophenyl)-phenylstannane

InChI

InChI=1S/3C6H4F.C6H5.Sn/c3*7-6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h3*1-2,4-5H;1-5H;

InChI Key

GJIMTINEPFQINH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sn](C2=CC=CC(=C2)F)(C3=CC=CC(=C3)F)C4=CC=CC(=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3-fluorophenyl)(phenyl)stannane can be synthesized through the Stille coupling reaction, which involves the coupling of organotin compounds with halides or pseudohalides. The reaction typically requires a palladium catalyst and can be carried out under mild conditions . The general reaction scheme is as follows:

R-Sn(3-C6H4F)3+R’-XR-R’+Sn(3-C6H4F)3X\text{R-Sn(3-C}_6\text{H}_4\text{F)}_3 + \text{R'-X} \rightarrow \text{R-R'} + \text{Sn(3-C}_6\text{H}_4\text{F)}_3\text{X} R-Sn(3-C6​H4​F)3​+R’-X→R-R’+Sn(3-C6​H4​F)3​X

where R represents the phenyl group, and X represents a halide or pseudohalide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tris(3-fluorophenyl)(phenyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tris(3-fluorophenyl)(phenyl)stannane involves its interaction with molecular targets through its organotin moiety. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The presence of fluorine atoms enhances its reactivity and selectivity in certain reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Selected Organotin Compounds
Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Tris(3-fluorophenyl)(phenyl)stannane Not reported C24H18F3Sn ~450 (estimated) 3-Fluorophenyl, Phenyl High electron-withdrawing capacity (inferred)
Tributyl[3-(trifluoromethyl)phenyl]stannane 53566-38-4 C19H31F3Sn 435.16 3-Trifluoromethyl, Tributyl Lower reactivity in Pd-catalyzed couplings due to electron deficiency
Trichloro(3-fluorophenyl)stannane 62942-31-8 C6H4FCl3Sn 320.16 3-Fluorophenyl, Trichloro High electrophilicity; potential for halogen exchange reactions
Trimethyl(3-methylphenyl)stannane 937-01-9 C10H16Sn 254.94 3-Methylphenyl, Trimethyl Electron-donating groups enhance stability but reduce reactivity

Key Observations:

  • Electron Effects: Fluorinated aryl groups (e.g., 3-fluorophenyl or trifluoromethyl) increase electron-withdrawing capacity, which can reduce yields in Pd-catalyzed oxidative diarylation reactions compared to alkyl-substituted stannanes .
  • Steric Considerations: Bulky substituents (e.g., tributyl or perfluoroalkyl groups) may hinder reactivity in cross-couplings, as seen in , where highly fluorinated tin hydrides prioritize easy purification over catalytic utility .

Thermal Stability and Decomposition

Similarly, perfluorinated tin compounds (e.g., Tris[(2-perfluorohexyl)ethyl]tin Hydride) exhibit stability under moderate heating, making them suitable for applications requiring controlled decomposition .

Solubility and Purification

Fluorinated tin compounds often exhibit unique solubility profiles. For instance, Tris[(2-perfluorohexyl)ethyl]tin Hydride is sparingly soluble in polar solvents but easily purified via fractional crystallization due to its high fluorine content . In contrast, non-fluorinated analogs like Trimethyl(3-methylphenyl)stannane are more soluble in organic solvents but require chromatographic purification .

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